molecular formula C11H13NO3 B1608527 Ethyl 3-(4-aminophenyl)-3-oxopropanoate CAS No. 61252-00-4

Ethyl 3-(4-aminophenyl)-3-oxopropanoate

Cat. No.: B1608527
CAS No.: 61252-00-4
M. Wt: 207.23 g/mol
InChI Key: WZNJZROGRIBUEH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)-3-oxopropanoate (CAS: 61252-00-4, C₁₁H₁₃NO₃, MW: 207.23) is a β-keto ester featuring a para-aminophenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing SIRT2 inhibitors (e.g., anticancer agents) and 4-hydroxyquinoline-3-carboxylic acid, a key component of the cystic fibrosis drug ivacaftor . Its synthesis typically involves the reduction of ethyl 3-(4-nitrophenyl)-3-oxopropanoate using iron powder under acidic conditions, followed by purification via solvent extraction .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Knoevenagel Condensation Followed by Reduction and Esterification

One of the efficient synthetic approaches to ethyl 3-(4-aminophenyl)-3-oxopropanoate involves a tandem sequence starting from 4-nitrobenzaldehyde:

  • Step 1: Knoevenagel Condensation
    4-nitrobenzaldehyde undergoes Knoevenagel condensation with Meldrum's acid in the presence of triethylammonium formate (TEAF) as a solvent. This step forms an alkylidene intermediate incorporating the nitrophenyl moiety and a reactive ketoester functionality.

  • Step 2: Reduction and Esterification
    The intermediate 3-(4-nitrophenyl)propanoic acid is then subjected to reduction using stannous chloride (SnCl2) in ethanol. This step simultaneously reduces the nitro group to an amino group and esterifies the carboxylic acid to the ethyl ester. Stannous chloride acts both as a reducing agent and a Lewis acid catalyst, activating the acid towards nucleophilic attack by ethanol, enabling efficient ester formation.

This method is notable for its short reaction sequence and efficiency, providing good yields of the target compound with minimal purification steps.

Catalytic Hydrogenation of Ethyl 4-Aminocinnamate

Another common synthetic route involves the reduction of ethyl 4-aminocinnamate:

  • Ethyl 4-aminocinnamate is hydrogenated in the presence of palladium on activated carbon (Pd/C) as a catalyst.
  • The reaction is typically conducted in ethanol at room temperature under a hydrogen atmosphere for approximately 16 hours.
  • This catalytic hydrogenation reduces the double bond in the cinnamate moiety, yielding this compound.

This method is widely used both in laboratory-scale synthesis and industrial production due to its straightforward reaction conditions and scalability.

Reaction Conditions and Optimization

Parameter Knoevenagel/Reduction Route Catalytic Hydrogenation Route
Starting Materials 4-nitrobenzaldehyde, Meldrum's acid, ethanol Ethyl 4-aminocinnamate
Solvent Triethylammonium formate (TEAF), ethanol Ethanol
Catalyst/Reducing Agent Stannous chloride (SnCl2) Palladium on activated carbon (Pd/C)
Temperature Room temperature to mild heating Room temperature
Reaction Time Several hours (varies by step) ~16 hours
Key Features Tandem reduction and esterification in one step Selective hydrogenation of double bond
Purification Flash column chromatography Filtration to remove catalyst, followed by chromatography

Purification Techniques

  • Flash Column Chromatography is commonly employed after synthesis to isolate and purify this compound, ensuring removal of unreacted starting materials, side products, and catalyst residues.
  • Crystallization or recrystallization may be used depending on the scale and desired purity.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm structural integrity and purity.

Research Findings and Comparative Analysis

  • The use of triethylammonium formate (TEAF) as a solvent in the Knoevenagel/reduction route enhances the efficiency of the reduction step by stabilizing intermediates and facilitating nucleophilic attack during esterification.
  • Stannous chloride in ethanol uniquely enables simultaneous reduction and esterification, simplifying the synthesis and improving overall yield.
  • Catalytic hydrogenation with Pd/C is a classical and reliable method, favored for its mild conditions and scalability, especially in industrial settings.
  • Reaction parameters such as solvent choice, temperature, and catalyst loading critically influence yield and purity.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Reaction Type Advantages Limitations
Knoevenagel Condensation + Reduction/Esterification 4-nitrobenzaldehyde, Meldrum's acid Stannous chloride, TEAF, ethanol Condensation, reduction, esterification Short sequence, one-pot reduction and esterification Requires multi-step control, sensitive to conditions
Catalytic Hydrogenation Ethyl 4-aminocinnamate Pd/C catalyst, H2 gas Catalytic hydrogenation Mild conditions, scalable Longer reaction time, catalyst handling needed

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H13NO3. It features an ethyl ester group, an amino group attached to a phenyl ring, and a keto group on the propanoate chain. This compound is used in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • This compound serves as an intermediate in synthesizing various organic compounds.
  • It can be synthesized through the reduction of ethyl 4-aminocinnamate using palladium on activated carbon (Pd/C) as a catalyst under a hydrogen atmosphere, typically in ethanol at room temperature for around 16 hours.
  • The compound undergoes reactions such as oxidation of the amino group to form nitro derivatives, reduction of the keto group to form alcohol derivatives, and electrophilic substitution reactions on the phenyl ring.

Biology

  • The compound is investigated for its potential role in biochemical pathways and interactions with enzymes.
  • Related compounds have shown activity as antagonists . For example, novel 1-(3-oxopropanoyl)indoline derivatives have been discovered as antagonists with potent activity and good selectivity by modification of the peptidic backbone of SC65811 .

Medicine

  • This compound is explored as a precursor in synthesizing pharmaceutical agents.
  • Para-aminobenzoic acid (PABA), which shares structural similarities, is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups.

Industry

  • It is utilized in the production of specialty chemicals and materials.
  • Industrial production often follows similar synthetic routes as laboratory methods but on a larger scale, using continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for high purity and cost-effectiveness.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The amino group can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form nitro derivatives.
  • Reduction: The keto group can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohol derivatives.
  • Substitution: The phenyl ring can undergo electrophilic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in nucleophilic addition reactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Compound Substituent Key Electronic Effects Steric Considerations
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-NH₂ (electron-donating) Enhances resonance stabilization; increases nucleophilicity at the keto group Minimal steric hindrance due to para substitution
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Cl (electron-withdrawing) Reduces electron density at the aromatic ring; stabilizes intermediates in CAR agonist synthesis Similar para substitution; Cl atom increases lipophilicity
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH₃ (electron-donating) Increases electron density; improves stability in condensation reactions Methoxy group may hinder rotation in ortho-substituted analogues
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-F (electron-withdrawing) Moderate electron withdrawal; enhances metabolic stability Fluorine’s small size minimizes steric effects

Research Findings :

  • The 4-NH₂ group in this compound facilitates hydrogen bonding with SIRT2’s catalytic site, improving inhibitory activity compared to chloro or methoxy derivatives .
  • Chloro and fluoro substituents enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

Key Observations :

  • Methoxy-substituted derivatives (e.g., 4-OCH₃) show marginal antifungal activity due to reduced electrophilicity .
  • Fluorinated analogues are preferred in antidepressants for their metabolic stability and bioavailability .

Challenges :

  • Nitro reduction (for 4-NH₂ derivatives) requires careful control to avoid over-reduction .
  • Chloro and fluoro substituents may necessitate harsher conditions, lowering yields .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Solubility (mg/mL) Stability
This compound 207.23 1.2 10-15 (DMSO) Sensitive to oxidation; store under N₂
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 210.20 2.1 5-8 (DMSO) Stable at RT; resistant to hydrolysis
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 224.25 1.8 8-12 (DMSO) Hydrolyzes slowly under basic conditions

*Predicted using ChemDraw.

Implications :

  • The amino derivative’s lower logP enhances aqueous solubility, beneficial for in vitro assays.
  • Fluorinated compounds exhibit higher logP, favoring membrane permeability .

Biological Activity

Ethyl 3-(4-aminophenyl)-3-oxopropanoate is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : Approximately 207.23 g/mol
  • CAS Number : 61252-00-4

The compound features an ethyl ester group and a ketone functional group, which contribute to its unique reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : The amino group can form hydrogen bonds with biological molecules, facilitating interactions that can influence various biochemical pathways.
  • Keto Group : This group can participate in nucleophilic addition reactions, further enhancing the compound's reactivity with target biomolecules.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as Bcl-2 and Bax. In a study involving Ehrlich Ascites Carcinoma (EAC) cells, treatment with this compound resulted in a significant decrease in tumor cell viability and demonstrated antioxidant properties .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These interactions are crucial for understanding its pharmacological profile. The compound's ability to inhibit specific pathways related to cancer cell proliferation has been a focal point of research.

Case Studies

  • Ehrlich Ascites Carcinoma Model :
    • Objective : Evaluate the antitumor activity against EAC cells.
    • Methodology : Mice bearing EAC were treated with this compound.
    • Results : The treatment led to a complete reduction in tumor cell viability, showcasing its potential as an effective chemotherapeutic agent .
  • Mechanistic Insights :
    • A study explored the compound's interaction with apoptotic pathways by measuring the cleavage of PARP and caspase-3 in tumor tissues after treatment.
    • Findings : Significant induction of apoptosis was observed, indicating that this compound effectively triggers cell death in cancer models .

Comparative Analysis

Table 1 summarizes this compound alongside structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate6335-44-00.96Contains a nitro group instead of an amino group
Ethyl 4-(4-cyanophenyl)-3-oxopropanoate49744-93-60.90Features a cyano group
Ethyl 4-(4-hydroxyphenyl)-3-oxopropanoateN/AN/AContains a hydroxy group

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-(4-aminophenyl)-3-oxopropanoate and its derivatives?

The compound is typically synthesized via condensation reactions. For example, derivatives like ethyl 3-(3-fluorophenyl)-3-oxopropanoate are prepared by reacting dilithiomonoethylmalonate with acyl chlorides (e.g., 3-fluorobenzoyl chloride) at low temperatures (e.g., −78°C), followed by purification . Another method involves refluxing ethyl 3-oxopropanoate derivatives with ammonium formate and molecular sieves in ethanol under nitrogen to form intermediates like ethyl (Z)-3-amino-3-(4-methoxyphenyl) acrylate .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Chromatography : Flash chromatography (e.g., petroleum ether:ethyl acetate gradients) for purification .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and molecular structure. For example, fluorinated derivatives exhibit distinct shifts in ¹⁹F NMR .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are common applications of this compound in chemical synthesis?

It serves as a precursor for heterocyclic compounds. For instance, condensation with guanidine in ethanol yields pyrimidinones, which are intermediates in pharmaceutical agents (e.g., ABmFPP) . It is also used in Strecker syntheses to produce amino acids like aspartic acid derivatives .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in condensation reactions?

Electron-withdrawing groups (e.g., halogens) enhance electrophilicity at the keto group, facilitating nucleophilic attacks. For example, ethyl 3-(3-chlorophenyl)-3-oxopropanoate reacts efficiently with amines under mild conditions due to the chloro group's electron-withdrawing effect . Conversely, electron-donating groups (e.g., methoxy) require harsher conditions, such as prolonged reflux (e.g., 144 hours) with catalysts like CaSO₄ .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Catalyst selection : Molecular sieves (4 Å) improve imine formation by absorbing water .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side reactions.
  • Temperature control : Low temperatures (−78°C) prevent malonate decomposition during acyl chloride reactions .

Q. How can spectroscopic data resolve contradictions in structural assignments?

Discrepancies in NMR or mass spectra often arise from tautomerism or regioisomerism. For example, ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits distinct InChIKey (YMUNUVJSNWUWDA-UHFFFAOYSA-N) and SMILES patterns, which can differentiate it from ortho/meta/para isomers . X-ray crystallography or computational modeling (DFT) may further clarify ambiguous cases .

Q. What are the challenges in scaling up syntheses of fluorinated derivatives?

  • Safety : Fluorinated intermediates may release HF under acidic conditions, requiring corrosion-resistant reactors .
  • Purification : Fluorinated compounds often have low polarity, necessitating specialized chromatography (e.g., reverse-phase HPLC) .

Q. Methodological Considerations

Q. How to troubleshoot low yields in guanidine condensation reactions?

  • Examine stoichiometry : Excess guanidine (≥5 eq) drives the reaction to completion .
  • Solvent choice : Ethanol or THF improves solubility of polar intermediates .
  • Side reactions : Protect the amine group in precursors to avoid unintended cyclization .

Q. What analytical methods are critical for assessing substituent effects on bioactivity?

  • Enzyme assays : Measure inhibition constants (Kᵢ) to correlate substituent electronic profiles (Hammett σ values) with activity .
  • Metabolic profiling : Use radiolabeled derivatives (e.g., ¹³C/¹⁵N) to track metabolic pathways .

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNJZROGRIBUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210157
Record name Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61252-00-4
Record name Ethyl 4-amino-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61252-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-amino-beta-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061252004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a mixture comprising 224 g of reduced iron, 13.4 g of ammonium chloride, 1 liter of isopropyl alcohol and 0.2 liter of water was added 237 g of ethyl p-nitrobenzoylacetate in small portions at a temperature between 50° C. and 70° C. with caution against heat generation. The mixture was allowed to react at 70° C. for 1 hour, followed by filtration. To the filtrate was added 1 liter of water, and crystals precipitated upon cooling to 5° C. were separated by filtration to obtain 172 g of ethyl p-aminobenzoylacetate as yellow crystals having a melting point of 82° to 84° C.
[Compound]
Name
reduced iron
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Ethyl 3-(4-aminophenyl)-3-oxopropanoate

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